molecular formula C11H11NO2 B15198407 7-Amino-3,4-dimethyl-2H-chromen-2-one

7-Amino-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B15198407
M. Wt: 189.21 g/mol
InChI Key: YWHWZGYRIVQPAS-UHFFFAOYSA-N
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Description

Contextualization within Coumarin (B35378) Chemistry and Aminochromenone Derivatives

Coumarins, formally known as 2H-chromen-2-ones, are a class of benzopyrones characterized by a benzene (B151609) ring fused to a pyrone ring. This core structure is prevalent in many natural products and is responsible for a wide array of biological activities. The introduction of an amino group at the 7-position of the coumarin ring system dramatically influences the electronic and photophysical properties of the molecule. These 7-aminocoumarins are a well-established class of fluorescent compounds, often exhibiting strong blue or green fluorescence.

7-Amino-3,4-dimethyl-2H-chromen-2-one belongs to this family of aminochromenone derivatives. The presence of the amino group at the C7 position acts as a powerful electron-donating group, which, in conjunction with the electron-withdrawing lactone carbonyl, creates a significant intramolecular charge transfer character. This electronic feature is fundamental to the fluorescent properties of these molecules. The methyl groups at the C3 and C4 positions further modify the electronic and steric environment of the molecule, influencing its solubility, reactivity, and interaction with biological targets.

Significance of the this compound Scaffold in Organic Synthesis and Medicinal Chemistry Research

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the amino group and the coumarin core. The amino group can be readily functionalized to introduce a wide variety of substituents, allowing for the creation of diverse chemical libraries for drug discovery and material science applications.

In medicinal chemistry, aminocoumarin derivatives are actively investigated for a range of therapeutic applications. While specific research on this compound is still emerging, the broader class of aminocoumarins has shown promise as antibacterial, antifungal, and potential anticancer agents. The fluorescent nature of this scaffold is also exploited in the development of probes for bioimaging and diagnostics. The synthesis of related amino-4,7-dimethyl-chromen-2-one derivatives often involves the nitration of a coumarin precursor followed by reduction of the nitro group to an amine. For instance, the synthesis of 6-amino-4,7-dimethyl-chromen-2-one and 8-amino-4,7-dimethyl-2H-chromen-2-one has been achieved by reducing the corresponding nitro derivatives with iron in the presence of acetic acid. chemmethod.com This general strategy is a plausible route for the synthesis of this compound.

The exploration of the biological activities of various substituted coumarins continues to be an active area of research. For example, studies on different 7-substituted-4-methylcoumarins have revealed their potential as antimicrobial and anti-inflammatory agents. While direct biological data for this compound is limited in publicly available literature, the established biological profiles of its structural analogs provide a strong rationale for its investigation in medicinal chemistry programs. The inherent fluorescence of the 7-aminocoumarin (B16596) core also makes it an attractive scaffold for the development of targeted therapeutic agents that can be simultaneously tracked within biological systems.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-amino-3,4-dimethylchromen-2-one

InChI

InChI=1S/C11H11NO2/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3

InChI Key

YWHWZGYRIVQPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)C

Origin of Product

United States

Synthetic Methodologies for 7 Amino 3,4 Dimethyl 2h Chromen 2 One

Precursor Synthesis Strategies for 7-Amino-3,4-dimethyl-2H-chromen-2-one

A common and effective strategy for the synthesis of this compound involves the initial preparation of a precursor molecule, which is then converted to the final product. This multi-step approach allows for greater control over the reaction and purification of intermediates.

A well-established indirect route to aminocoumarins involves the nitration of a coumarin (B35378) precursor followed by the reduction of the nitro group. In a process analogous to the synthesis of the target compound, 4,7-dimethyl-2H-chromen-2-one can be subjected to nitration. chemmethod.comiscientific.org This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to control the regioselectivity of the nitration. chemmethod.comiscientific.org The temperature of the reaction is a critical factor in determining the position of the nitro group. chemmethod.comiscientific.org

Following the successful nitration to yield 7-nitro-4,7-dimethyl-2H-chromen-2-one, the nitro group is then reduced to the primary amine. A common method for this reduction is the use of iron powder in a solvent mixture such as dioxane, water, and glacial acetic acid, heated under reflux for several hours. chemmethod.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the unreacted iron is filtered off, and the product is isolated by neutralization and precipitation. chemmethod.com

Table 1: Reaction Conditions for Nitration and Reduction of 4,7-dimethyl-2H-chromen-2-one

StepReagentsSolventTemperatureDurationReference
NitrationHNO₃, H₂SO₄H₂SO₄0–5 °COvernight chemmethod.com
ReductionFe, H₂O, Glacial Acetic AcidDioxaneReflux10 hours chemmethod.com

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of aminocoumarins, modifications to the standard Pechmann reaction are often employed to accommodate the reactivity of the amino group. A direct condensation of an aminophenol with a β-ketoester can be challenging due to potential side reactions and harsh conditions.

One successful modification involves the protection of the amino group of the starting aminophenol prior to the condensation reaction. For instance, 3-aminophenol (B1664112) can be reacted with an acylating agent to form an amide. This protected aminophenol is then condensed with a suitable β-ketoester, such as ethyl 2-methylacetoacetate (B1246266), in the presence of a condensing agent like sulfuric acid or phosphorus pentoxide. The resulting acetamido-coumarin is subsequently hydrolyzed under acidic or basic conditions to yield the desired 7-aminocoumarin (B16596).

Another approach involves the use of milder catalysts and reaction conditions to avoid the degradation of the aminophenol. Various Lewis acids and solid acid catalysts have been explored to improve the efficiency and selectivity of the Pechmann condensation for aminocoumarin synthesis. researchgate.netresearchgate.net

Direct Synthetic Routes to this compound

Direct synthesis of this compound in a single step is highly desirable for its efficiency. The Pechmann condensation remains the most prominent direct method.

The Pechmann condensation can be catalyzed by a variety of Lewis acids, with zinc chloride (ZnCl₂) being a notable example. nih.gov While traditional methods often rely on strong protic acids like sulfuric acid, Lewis acids such as ZnCl₂ can offer milder reaction conditions. wikipedia.orgnih.gov The reaction involves the condensation of 3-aminophenol with ethyl 2-methylacetoacetate in the presence of zinc chloride. The catalyst activates the carbonyl group of the β-ketoester, facilitating the initial transesterification with the phenol and subsequent intramolecular cyclization and dehydration to form the coumarin ring. nih.gov

The use of a heterogeneous catalyst system, such as silica-supported ZnCl₂, has been shown to be effective for the synthesis of 4-methylcoumarins under solvent-free conditions, offering advantages like shorter reaction times, high yields, and easier product isolation. nih.gov Ti(IV)-doped ZnO nanoparticles have also been reported as an efficient and recyclable heterogeneous catalyst for the Pechmann condensation, demonstrating high activity for a broad range of substituted phenols and β-ketoesters. nih.govacs.org

Table 2: Comparison of Catalysts in Pechmann Condensation

CatalystReaction ConditionsAdvantagesReference
Sulfuric AcidHarsh, high temperatureReadily available, inexpensive wikipedia.org
Zinc Chloride (ZnCl₂)Milder conditions, can be solvent-freeImproved yields in some cases nih.gov
Silica-ZnCl₂Solvent-free, 80°CHeterogeneous, reusable, high yields nih.gov
Ti(IV)-doped ZnO NPsMild conditionsHeterogeneous, recyclable, high activity nih.govacs.org

Derivatization Strategies for this compound Analogues

The 7-amino group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of analogues with tailored properties.

The primary amino group at the C-7 position can readily undergo various N-substitution reactions, including N-alkylation and N-acylation. These reactions are fundamental in modifying the electronic and steric properties of the coumarin core.

N-Alkylation: The synthesis of N-alkylated derivatives, such as 7-(N,N-diethylamino)coumarins, can be achieved through reductive amination or by direct alkylation of the 7-amino group with alkyl halides. researchgate.net These N,N-dialkylated analogues are of significant interest due to their enhanced fluorescence properties.

N-Acylation: The 7-amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of a 7-aminocoumarin with an acylating agent can yield a 7-acetamidocoumarin. rsc.org These N-acylated derivatives can exhibit different solubility and biological activity profiles compared to the parent amine. A novel variant of the Pechmann condensation has been reported where 3-dimethylaminophenol (B24353) is reacted with ethyl 2-acetamido-3-oxobutyrate to directly yield a 3-acetamidocoumarin, which is an N-acylated derivative. rsc.org

Furthermore, more complex N-aryl and N-alkyl 7-aminocoumarins can be synthesized from 7-hydroxycoumarin precursors via a tandem O-alkylation with α-bromoacetamides, followed by a Smiles rearrangement and amide hydrolysis. nih.gov This method provides access to a diverse range of N-substituted aminocoumarins under mild conditions. nih.gov

Schiff Base Formation

Schiff base formation is a robust and straightforward method for modifying the 7-amino group of coumarins. This reaction involves the condensation of the primary amine in this compound with a carbonyl compound, typically an aldehyde or a ketone, to form an imine or azomethine group (-C=N-). impactfactor.orgekb.eg The reaction is generally catalyzed by an acid or base and proceeds via a nucleophilic addition-elimination mechanism.

The synthesis typically involves refluxing equimolar amounts of the aminocoumarin and the desired aldehyde or ketone in a suitable solvent, such as ethanol. dovepress.comnih.gov The formation of the Schiff base can be monitored by techniques like Thin Layer Chromatography (TLC). The resulting iminocoumarin derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. dovepress.com This method is widely employed to synthesize a diverse library of coumarin derivatives with varied biological activities, as the properties of the final compound can be easily tuned by changing the carbonyl reactant. nih.govresearchgate.net

General Reaction Scheme: this compound + R-CHO/R-CO-R' → 7-(Substituted-imino)-3,4-dimethyl-2H-chromen-2-one + H₂O

The resulting Schiff bases are valuable intermediates and have been investigated for their potential as antibacterial, antifungal, and anti-inflammatory agents. impactfactor.orgorientjchem.org

Azidation and Subsequent Click Chemistry Approaches

A powerful strategy for the functionalization of 7-aminocoumarins involves converting the amino group into an azide (B81097), which can then undergo highly efficient and specific "click" reactions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.net

The synthetic process occurs in two main steps:

Azidation: The primary amino group of this compound can be converted into an azide group (-N₃) through a diazotization reaction followed by substitution with an azide salt (e.g., sodium azide). This creates an "azido-coumarin" intermediate.

Click Chemistry: The azido-coumarin is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. bachem.com This reaction is modular, high-yielding, and forms a stable triazole linkage, connecting the coumarin core to another molecule of interest. researchgate.netpeptide.com

This methodology is particularly valuable for bioconjugation, allowing the attachment of the fluorescent coumarin core to biomolecules like peptides, proteins, or nucleic acids for labeling and imaging purposes. nih.govnih.govnih.gov Copper-free click chemistry variants, using strained alkynes like cyclooctynes, have also been developed to circumvent the potential cytotoxicity of copper catalysts in biological systems. bachem.comsichem.de

Table 1: Overview of Azidation and Click Chemistry for Coumarin Functionalization

Step Reaction Reagents Product Application
1 Azidation of Amino Group NaNO₂, HCl; then NaN₃ Azido-coumarin Intermediate for click reaction

Smiles Rearrangement Pathways for 7-Aminocoumarins

The Smiles rearrangement offers an elegant and transition-metal-free method for the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarin precursors. researchgate.netnih.gov This intramolecular nucleophilic aromatic substitution involves the rearrangement of an O-aryl ether to an N-aryl amine. acs.org

Alkylation: A 7-hydroxycoumarin (e.g., 7-hydroxy-4-methylcoumarin) is first alkylated with an α-bromoacetamide. This reaction typically uses a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) to form an N-substituted acetamide-linked coumarin ether. nih.govacs.org

Tandem O→N Smiles Rearrangement and Hydrolysis: The ether intermediate, when treated with a suitable base like potassium tert-butoxide (KOt-Bu), undergoes an intramolecular rearrangement where the amide nitrogen attacks the aromatic ring, displacing the ether oxygen. researchgate.net Subsequent hydrolysis of the amide linkage yields the N-substituted 7-aminocoumarin. nih.gov

This process is operationally simple and can often be performed as a one-pot reaction, providing moderate to high yields of the desired product. nih.govacs.org It represents a classical yet powerful alternative to metal-catalyzed amination methods for accessing the 7-aminocoumarin scaffold. researchgate.net

Table 2: Optimization of Smiles Rearrangement Conditions for a Model Substrate Based on the rearrangement of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-phenylacetamide to the corresponding 7-aminocoumarin derivative. Data adapted from related studies. researchgate.net

Base Solvent Temperature (°C) Yield (%)
KOt-Bu THF 20 20
KOt-Bu MeCN 20 23
KOt-Bu DMA 20 89
KOt-Bu DMSO 20 55
KOt-Bu DMF 20 87
Cs₂CO₃ DMF 20 85
KOH DMF 20 76
NaH DMF 20 82

Table of Mentioned Compounds

Compound Name
This compound
7-hydroxy-4-methylcoumarin
α-bromoacetamide
N-substituted acetamide-linked coumarin ether
N-substituted 7-aminocoumarin
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-phenylacetamide
Azido-coumarin
Sodium azide
Potassium tert-butoxide
Cesium carbonate

Advanced Spectroscopic and Structural Elucidation of 7 Amino 3,4 Dimethyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-Amino-3,4-dimethyl-2H-chromen-2-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the amino group protons.

Based on the analysis of related compounds such as 7-amino-4-methylcoumarin (B1665955), the following proton signals are anticipated for this compound. The introduction of a methyl group at the C-3 position will influence the chemical shifts of nearby protons, most notably eliminating the proton at C-3 and slightly affecting the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.3 - 7.5Doublet~8.5
H-6~6.5 - 6.7Doublet of Doublets~8.5, ~2.5
H-8~6.4 - 6.6Doublet~2.5
4-CH₃~2.3 - 2.5Singlet-
3-CH₃~2.1 - 2.3Singlet-
7-NH₂~4.0 - 6.0Broad Singlet-

Note: The chemical shifts are predictions based on data from analogous compounds and are solvent-dependent. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment and hybridization of the carbon atoms.

For this compound, the spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons, the olefinic carbons of the pyrone ring, and the methyl carbons. The presence of the electron-donating amino group at C-7 significantly shields the carbons of the benzene (B151609) ring, shifting them to lower ppm values compared to unsubstituted coumarins.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~162
C-3~125
C-4~150
C-4a~108
C-5~126
C-6~112
C-7~152
C-8~98
C-8a~155
4-CH₃~18
3-CH₃~15

Note: These are predicted values based on known substituent effects on the coumarin (B35378) scaffold.

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of those bonds and their molecular environment.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, the C=O stretching of the lactone ring, C=C stretching of the aromatic and pyrone rings, and C-N stretching.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretching (Amino)3450 - 3300Medium
C-H Stretching (Aromatic)3100 - 3000Medium
C-H Stretching (Aliphatic)3000 - 2850Medium
C=O Stretching (Lactone)1720 - 1700Strong
C=C Stretching (Aromatic/Pyrone)1620 - 1580Strong
N-H Bending (Amino)1650 - 1550Medium
C-N Stretching1350 - 1250Medium
C-O-C Stretching (Lactone)1200 - 1100Strong

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This technique allows for the precise determination of the molecular formula of a compound.

For this compound (molecular formula C₁₁H₁₁NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 190.0817. LC-HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO) from the lactone ring, leading to a characteristic fragment ion. The presence of the amino and methyl groups would also influence the fragmentation, potentially leading to the loss of methyl radicals or other small neutral molecules. Analysis of these fragments helps to piece together the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org For the analysis of aminocoumarins such as this compound, GC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structural confirmation.

Due to the polar nature of the primary amino group (-NH2), derivatization is typically required to increase the volatility of the analyte for GC analysis. This process involves replacing the active hydrogen atoms on the amino group with nonpolar moieties. Common derivatization reagents for compounds with amino groups include silylation agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form more stable tert-butyl dimethylsilyl (TBDMS) derivatives.

Upon introduction into the mass spectrometer, the derivatized compound undergoes ionization, typically by electron impact (EI), causing it to fragment in a reproducible manner. The fragmentation pattern of coumarin-type compounds is well-documented. A primary fragmentation pathway involves the loss of a carbon monoxide (CO) molecule (mass-to-charge ratio, m/z = 28) from the pyrone ring. benthamopen.com For a TBDMS-derivatized aminocoumarin, characteristic fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) from the silyl (B83357) moiety would also be expected. High-resolution mass spectrometry can be employed to distinguish between fragments with the same nominal mass, such as CO and N2. benthamopen.com

Table 1: Predicted GC-MS Fragmentation Data for Derivatized this compound Data is predicted based on common fragmentation patterns of aminocoumarin and TBDMS derivatives.

Fragment IonDescriptionPredicted m/z
[M]+•Molecular Ion (TBDMS derivative)303
[M-15]+Loss of a methyl group (-CH3)288
[M-57]+Loss of a tert-butyl group (-C4H9)246
[M-57-28]+Loss of a tert-butyl group and carbon monoxide (-CO)218

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of closely related aminocoumarin derivatives provides significant insight into its expected solid-state characteristics.

Studies on various aminocoumarin derivatives reveal that the core coumarin ring system is typically planar or nearly planar. arkat-usa.orgiucr.org The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, with hydrogen bonding playing a crucial role, particularly involving the amino group and carbonyl oxygen atoms. africaresearchconnects.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. africaresearchconnects.com For instance, some aminocoumarin derivatives are known to crystallize in the orthorhombic space group P212121. africaresearchconnects.com The specific arrangement and solid-state properties are influenced by the nature and position of substituents on the coumarin scaffold.

Table 2: Representative Crystallographic Data for a Related Aminocoumarin Derivative, C15H16F3NO4 Data from 7-(dimethylamino)-2-hydroxy-2-(trifluoromethyl)-2H-chromen-2-ethyl carboxylate. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7000(2)
b (Å)11.7844(4)
c (Å)19.3039(6)
α (°)83.581(3)
β (°)86.015(3)
γ (°)87.713(3)
Volume (ų)1510.14
Z (molecules/unit cell)4

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectrophotometry

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (fluorescence) spectrophotometry are key techniques for characterizing the electronic and optical properties of fluorescent molecules. Coumarins bearing an amino group at the 7-position are a major class of fluorophores, renowned for their strong fluorescence and sensitivity to the local environment. researchgate.net

The characteristic photophysical properties of 7-aminocoumarins arise from an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation, from the electron-donating amino group to the electron-accepting lactone carbonyl group. nih.gov This ICT character results in a significant redshift of both the absorption and emission spectra compared to the unsubstituted coumarin core. nih.gov The positions of the absorption (λ_abs_) and emission (λ_em_) maxima are strongly influenced by solvent polarity and the specific substituents on the coumarin ring. acs.orgresearchgate.net For example, 7-Amino-4-methylcoumarin, a structurally similar compound, exhibits an excitation peak at 341 nm and an emission peak at 441 nm. aatbio.com The introduction of a methyl group at the 3-position in this compound is expected to result in similar blue fluorescence, with slight shifts in the spectral maxima. The difference between the absorption and emission maxima, known as the Stokes shift, is typically large for this class of dyes. researchgate.net

Table 3: Representative Photophysical Data for 7-Amino-4-methylcoumarin Data from a structurally similar compound. aatbio.com

ParameterWavelength (nm)
Absorption Maximum (λ_abs_)341
Emission Maximum (λ_em_)441
Stokes Shift100

Computational and Theoretical Chemistry Studies of 7 Amino 3,4 Dimethyl 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods would be instrumental in elucidating the intrinsic characteristics of 7-Amino-3,4-dimethyl-2H-chromen-2-one.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine its most stable three-dimensional conformation (optimized geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. Such studies on related coumarin (B35378) derivatives have been performed to understand their structural parameters.

Furthermore, DFT calculations would yield crucial information about the electronic properties, such as the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, an FMO analysis would calculate the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. These calculations are vital for predicting how the molecule might behave in chemical reactions. While this is a common analysis for coumarin derivatives, specific HOMO-LUMO energy values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MESP) and Total Electron Density Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The MESP map for this compound would reveal regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack, and regions of positive potential (usually around hydrogen atoms), which are prone to nucleophilic attack.

Similarly, a total electron density map would illustrate the distribution of electrons throughout the molecule, providing insights into chemical bonding and molecular size. These maps are invaluable for understanding non-covalent interactions and predicting sites of reactivity.

Calculation of Global Chemical Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical descriptors can be derived to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons.

No specific published data exists for these calculated descriptors for this compound, which would be essential for comparing its reactivity profile with other related compounds.

Table 1: Illustrative Global Chemical Descriptors (Hypothetical) As no specific studies were found, this table cannot be populated with data.

Descriptor Symbol Formula Calculated Value
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Ionization Potential I -EHOMO Data not available
Electron Affinity A -ELUMO Data not available
Chemical Hardness η (I - A) / 2 Data not available

Thermochemical and Thermodynamic Property Investigations

Quantum chemical calculations can also be used to predict the thermochemical and thermodynamic properties of a molecule in the gas phase. For this compound, these calculations would provide values for:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These properties are crucial for understanding the stability of the molecule and its behavior at different temperatures. However, specific theoretical investigations into these properties for the title compound have not been reported.

Table 2: Illustrative Thermochemical Properties (Hypothetical) As no specific studies were found, this table cannot be populated with data.

Property Symbol Calculated Value
Standard Enthalpy of Formation ΔHf° Data not available
Standard Gibbs Free Energy of Formation ΔGf° Data not available
Entropy Data not available

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

These simulations could be used to study how the molecule behaves in solution, how it interacts with biological macromolecules like proteins or DNA, and to understand its solvation properties. At present, there are no published molecular dynamics simulation studies specifically targeting this compound.

Molecular Docking Investigations for Ligand-Target Interactions (e.g., enzyme active sites, DNA grooves)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a coumarin derivative, might interact with a biological target like an enzyme or DNA. researchgate.net

While specific docking studies for this compound were not identified, research on analogous compounds highlights the typical interactions for this class of molecules. For instance, docking studies on 7-methoxy coumarin derivatives have been performed to investigate their potential as acetylcholinesterase inhibitors. wiley-vch.de These studies show that the coumarin ring often interacts with the peripheral anionic site of the enzyme, while the substituent at the 7-position can engage with the catalytic site. wiley-vch.de

Furthermore, a structural analog, 7-Amino-3,4-dihydro-1H-quinolin-2-one, has been studied for its interaction with various human carbonic anhydrase (CA) isoforms. medchemexpress.comresearchgate.net This compound, which is structurally similar to aminocoumarins, was found to be a potent inhibitor of specific CA isoforms, such as hCA VII, IX, XII, and XIV. medchemexpress.comresearchgate.net Docking simulations for such compounds typically reveal key hydrogen bonds and hydrophobic interactions within the enzyme's active site that are responsible for the inhibitory activity. The amino group at the 7-position is often a critical site for forming these crucial interactions with amino acid residues. medchemexpress.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound by identifying the key structural features that influence its efficacy.

A detailed SAR study was conducted on the close analog, 7-Amino-4-methylcoumarin (B1665955), and its N-acyl derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis. researchgate.nettandfonline.comnih.gov The parent compound, 7-Amino-4-methylcoumarin, demonstrated significant activity. The study explored how modifying the 7-amino group with different acyl chains of varying lengths affected this activity. tandfonline.comnih.gov It was observed that the length of the acyl chain plays a crucial role in the inhibitory potential, with certain derivatives showing enhanced or diminished effects. tandfonline.com

QSAR models have also been developed for various coumarin derivatives to predict their antioxidant or enzyme inhibitory activities. researchgate.net These mathematical models correlate the physicochemical properties of the molecules with their biological activities, providing predictive tools for designing new, more potent compounds. researchgate.net For 7-hydroxycoumarins, for example, QSAR studies have revealed that the presence of electron-withdrawing groups can increase inhibitory activity against certain enzymes. nih.gov Such findings suggest that the electronic properties of the substituents at the 3 and 4-positions of the coumarin ring are critical determinants of biological function.

Table 1: Antitubercular Activity of 7-Amino-4-methylcoumarin and its N-Acyl Derivatives

Compound R Group (at 7-amino position) MIC (mg/L) against M. tuberculosis H37Rv
7-Amino-4-methylcoumarin -H 1.0
N-Acetyl-7-amino-4-methylcoumarin -COCH₃ >10
N-Propionyl-7-amino-4-methylcoumarin -COCH₂CH₃ 3.0
N-Butanoyl-7-amino-4-methylcoumarin -CO(CH₂)₂CH₃ 2.5
N-Pentanoyl-7-amino-4-methylcoumarin -CO(CH₂)₃CH₃ 1.5
N-Hexanoyl-7-amino-4-methylcoumarin -CO(CH₂)₄CH₃ 3.5

Data sourced from Tandon et al. (2011). tandfonline.com

Theoretical Reaction Mechanism Studies (e.g., tautomeric equilibria, protonation patterns)

Theoretical studies on reaction mechanisms can elucidate the finer details of a molecule's behavior, such as the equilibrium between different structural isomers (tautomers) or its most likely protonation sites. Tautomerism is a critical consideration for aminocoumarins, as the amino group can potentially exist in equilibrium with an imino form, which would significantly alter the molecule's electronic properties and hydrogen bonding capabilities. researchgate.netnih.gov

Protonation patterns are also important, as the site of protonation can affect a molecule's solubility, receptor binding, and transport across membranes. Upon protonation, the equilibrium between tautomers can shift, potentially altering the compound's biological activity. wiley-vch.de Computational studies can predict the most likely sites of protonation by calculating the proton affinity of different atoms in the molecule, although specific studies for this compound have not been reported.

Non-Covalent Interaction Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are the primary drivers of ligand-receptor binding and are fundamental to molecular recognition in biological systems. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the stability and specificity of a ligand in a protein's active site.

Crystallographic studies of coumarin derivatives provide direct evidence of these interactions. An analysis of the crystal structure of 7-Amino-4-methylcoumarin reveals the presence of intermolecular hydrogen bonds. Specifically, the amino group (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, with N-H···O distances of 2.982 Å and 3.168 Å. A C-H···O interaction is also observed. These interactions stabilize the crystal lattice and serve as a model for the types of hydrogen bonds the molecule could form with amino acid residues in a protein active site.

Broader computational analyses of various coumarin-protein complexes have shown that the coumarin moiety frequently engages in π-π stacking with aromatic amino acid residues like tyrosine and phenylalanine, while the substituents are responsible for specific hydrogen bonding and hydrophobic interactions that determine binding affinity and selectivity.

Chemical Reactivity and Synthetic Transformations of 7 Amino 3,4 Dimethyl 2h Chromen 2 One

Reaction Mechanisms Governing the Formation of 7-Amino-3,4-dimethyl-2H-chromen-2-one

The synthesis of the 7-aminocoumarin (B16596) core is predominantly achieved through condensation reactions that form the heterocyclic ring system. The most prominent of these is the Pechmann condensation.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org For the synthesis of this compound, the reaction proceeds by condensing 3-aminophenol (B1664112) with ethyl 2-methylacetoacetate (B1246266). The reaction is catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization. organic-chemistry.org

The mechanism involves three key steps:

Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of 3-aminophenol. This results in a transesterification reaction, forming a phenolic ester intermediate.

Intramolecular Electrophilic Aromatic Substitution: The catalyst then promotes an intramolecular cyclization. The aromatic ring, activated by the hydroxyl (and amino) group, attacks the keto-carbonyl carbon of the side chain in a reaction akin to a Friedel-Crafts acylation. This step forms the new heterocyclic ring and temporarily disrupts the aromaticity, creating a carbocation intermediate.

Dehydration: A molecule of water is eliminated to re-establish the aromaticity of the benzene (B151609) ring and form the α,β-unsaturated lactone, yielding the final coumarin (B35378) product. wikipedia.orgnih.gov

Table 1: Catalysts Commonly Employed in Pechmann Condensation This table is interactive. You can sort and filter the data.

Catalyst Type Examples Reference
Brønsted Acids Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA), Trifluoroacetic acid (CF₃COOH) nih.gov
Lewis Acids Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃), Indium(III) chloride (InCl₃) nih.gov
Solid Acids Amberlyst-15, Montmorillonite K10, Zeolites researchgate.net

Alternative Synthetic Routes

While the Pechmann condensation is the most direct route, other methods can be used to generate the 7-aminocoumarin scaffold. The Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) derivative (e.g., 4-amino-2-hydroxybenzaldehyde) with an active methylene (B1212753) compound (e.g., a derivative of propanoic acid). nih.govnih.gov Additionally, functional group interconversion strategies on a pre-formed coumarin ring, such as the Smiles rearrangement of 7-hydroxycoumarin derivatives or Buchwald-Hartwig amination of 7-triflyloxycoumarins, provide alternative pathways to the 7-amino moiety. acs.orgnih.gov

Functional Group Transformations at the 7-Amino Moiety

The primary aromatic amine at the C-7 position is a versatile functional handle for derivatization, allowing for the synthesis of a wide array of analogs with modified properties.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with various aromatic and heteroaromatic acids in the presence of phosphorus trichloride (B1173362) yields 7-amidocoumarins. researchgate.net This transformation is crucial for attaching other molecular fragments to the coumarin core.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization: As a primary aromatic amine, the 7-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. researchgate.net This diazonium intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions or used as an electrophile in azo-coupling reactions to form azo dyes. researchgate.net

Table 2: Selected Transformations of the 7-Amino Group in Aminocoumarins This table is interactive. You can sort and filter the data.

Reaction Type Reagents Product Functional Group Reference
N-Acylation Aromatic acid, PCl₃ Amide (-NHCOR) researchgate.net
N-Alkylation α-Bromoacetamide, Cs₂CO₃ Substituted Amine (-NHR, -NR₂) nih.gov
Diazotization NaNO₂, HCl (0-5 °C) Diazonium Salt (-N₂⁺Cl⁻) researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Chromenone Ring System

The reactivity of the chromenone ring system towards substitution is governed by the electronic nature of the bicyclic structure. The benzene ring is highly activated towards electrophilic substitution due to the potent electron-donating effect of the 7-amino group.

Electrophilic Aromatic Substitution

The 7-amino group is a strong ortho, para-director. Consequently, electrophiles are directed primarily to the C-6 and C-8 positions, which are ortho and para to the amino group, respectively.

Nitration: The nitration of aminocoumarins and their analogs proceeds readily. Studies on the closely related 4,7-dimethylcoumarin (B83668) show that treatment with a mixture of nitric acid and sulfuric acid yields a mixture of 6-nitro and 8-nitro derivatives. chemmethod.com The reaction temperature can influence the isomeric ratio. The strong activating effect of the amino group in this compound would similarly direct nitration to the C-6 and C-8 positions.

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst, can introduce halogen atoms at the activated C-6 and C-8 positions. wikipedia.org The choice of solvent and reaction conditions can be tuned to favor mono- or di-substitution.

Table 3: Regioselectivity in Electrophilic Substitution of 7-Aminocoumarin Analogs This table is interactive. You can sort and filter the data.

Reaction Reagents Position(s) of Substitution Reference
Nitration HNO₃ / H₂SO₄ C-6 and C-8 chemmethod.com
Bromination N-Bromosuccinimide (NBS) C-6 and/or C-8 wikipedia.orglibretexts.org

Nucleophilic Substitution

The electron-rich nature of the coumarin ring generally makes it unreactive towards nucleophilic aromatic substitution unless a good leaving group is present at an activated position. chemistrysteps.com However, the C-3 position of the coumarin ring can be susceptible to nucleophilic attack, particularly when coupled with a diazonium group, leading to substitution products. urfu.ru The lactone carbonyl group can also be attacked by strong nucleophiles, leading to ring-opening reactions, especially under basic or acidic conditions. rsc.org

Multicomponent Reaction Strategies Incorporating this compound Subunits

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity. 7-Aminocoumarins, including the title compound, can serve as key building blocks in such reactions, primarily by leveraging the nucleophilicity of the 7-amino group.

Ugi Four-Component Reaction (U-4CR)

One of the most prominent examples is the use of 7-aminocoumarins as the amine component in the Ugi four-component reaction (U-4CR). This reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative, often referred to as a peptidomimetic. nih.gov When this compound is used as the amine component, the resulting product incorporates the entire coumarin scaffold into a larger, more complex molecule in a single step. This strategy is highly efficient for generating libraries of diverse coumarin-containing compounds. nih.gov

Synthesis of Fused Heterocycles

The 7-amino group, along with adjacent positions on the aromatic ring, can participate in condensation reactions with diketones or other bifunctional reagents to construct new fused heterocyclic rings. For instance, 4-aminocoumarin (B1268506) derivatives have been shown to react with 1,2-diketo compounds in a one-pot approach to synthesize fused pyrrole-containing systems. rsc.org Similar strategies could be envisioned for 7-aminocoumarins to build novel polycyclic architectures.

Table 4: Multicomponent Reactions Incorporating 7-Aminocoumarins This table is interactive. You can sort and filter the data.

Reaction Name Components Role of Aminocoumarin Product Type Reference
Ugi Reaction Aldehyde, Carboxylic Acid, Isocyanide, 7-Aminocoumarin Amine α-Acylamino Amide nih.gov

Exploration of Biological Activities and Mechanisms in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

The ability of coumarin (B35378) derivatives to inhibit specific enzymes is a key area of investigation. Research has particularly focused on their interaction with monoamine oxidases, which are crucial enzymes in neuroscience.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.gov Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govcriver.com

While direct studies on 7-Amino-3,4-dimethyl-2H-chromen-2-one are limited, extensive research on structurally similar coumarins provides significant insight. The coumarin scaffold is essential for activity, and substitutions on the ring system heavily influence potency and selectivity. nih.gov For instance, studies on 3-thiophenylcoumarins have shown that a single hydroxyl group at the C-7 position of the coumarin ring increases selectivity for MAO-B. nih.gov This suggests that an electron-donating group at this position, such as the amino group in this compound, could be favorable for MAO-B inhibition.

A study of a closely related derivative, 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one, demonstrated potent inhibitory activity against human MAO-B, highlighting the potential of the 3,4-dimethyl-2H-chromen-2-one core in designing MAO-B inhibitors. acs.org The kinetics study of another coumarin derivative, 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one, identified it as a reversible and competitive inhibitor of MAO-B with a very low IC₅₀ value of 0.37 nM. nih.gov

The table below summarizes the MAO-B inhibitory activity of selected coumarin derivatives, illustrating the therapeutic potential of this chemical class.

Compound NameTarget EnzymeActivity (IC₅₀/Kᵢ)Notes
7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-oneMAO-BIC₅₀ = 0.37 nMReversible and competitive inhibitor. nih.gov
7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-oneMAO-BIC₅₀ = 60 nMIdentified as a promising anti-parkinsonian agent in vivo. nih.gov
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-oneMAO-BIC₅₀ = 144 nMReversible inhibitor. nih.gov
7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-oneMAO-BKᵢ = 4.5 µMExhibits tight-binding inhibition. acs.org

Antimicrobial Investigations

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Coumarin derivatives have been widely investigated for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus, Rhizobium radiobacter)

The antibacterial properties of 7-aminocoumarin (B16596) derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. While no specific data were found for Rhizobium radiobacter, studies on the closely related 7-amino-4-methylcoumarin (B1665955) scaffold show notable activity against clinically relevant bacteria like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govpensoft.net

In one study, peptidomimetics synthesized using 7-amino-4-methylcoumarin were evaluated for their antimicrobial potential against model E. coli strains. nih.gov Another investigation into new 7-amino-4-methyl-coumarin thiazolidinone conjugates also demonstrated activity against S. aureus and E. coli. pensoft.net Furthermore, a series of 7-benzamidocoumarin derivatives, synthesized from 7-amino-4-methyl coumarin, showed good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL against S. aureus. researchgate.net

The data from these studies on closely related analogs are summarized below.

Compound TypeBacterial StrainActivity MeasurementResult
7-Benzamidocoumarin derivative (compound 21)S. aureusMIC6.25 µg/mL researchgate.net
7-amino-4-methyl-coumarin thiazolidinone conjugate (Ia)S. aureusZone of Inhibition18 mm pensoft.net
7-amino-4-methyl-coumarin thiazolidinone conjugate (Ia)E. coliZone of Inhibition15 mm pensoft.net
Coumarin derivativesS. aureus (MDR)Modulation of antibiotic activityPotentiated the activity of norfloxacin (B1679917) and gentamicin. nih.gov
Coumarin derivativesE. coli (MDR)Modulation of antibiotic activityPotentiated the activity of norfloxacin and gentamicin. nih.gov

Antifungal Potency (e.g., against Candida albicans)

Candida albicans is an opportunistic fungus responsible for candidiasis, a common fungal infection that can become severe, particularly in immunocompromised individuals. The ability of this fungus to form drug-resistant biofilms presents a significant therapeutic challenge. nih.govresearchgate.net

Several studies have confirmed the antifungal potential of the 7-aminocoumarin scaffold against C. albicans. Conjugates derived from 7-amino-4-methylcoumarin displayed significant antifungal activity. pensoft.net For example, a 4-thiazolidinone (B1220212) derivative of 7-amino-4-methylcoumarin (compound Ic) showed a larger zone of inhibition against C. albicans than the standard antifungal drug fluconazole. pensoft.net Similarly, 7-benzamidocoumarin derivatives have been tested against C. albicans, with some compounds showing potent activity. researchgate.net These findings suggest that the 7-amino-coumarin structure is a promising starting point for the development of new antifungal agents. researchgate.netnih.gov

Compound TypeFungal StrainActivity MeasurementResult
7-amino-4-methyl-coumarin thiazolidinone conjugate (Ic)C. albicansZone of Inhibition20 mm pensoft.net
7-amino-4-methyl-coumarin thiazolidinone conjugate (Id)C. albicansZone of Inhibition18 mm pensoft.net
Fluconazole (Standard)C. albicansZone of Inhibition17 mm pensoft.net

Antioxidant Capacity Studies (e.g., DPPH Radical Scavenging, Ferric Ion Reducing Antioxidant Power)

Antioxidants protect cells from damage caused by reactive oxygen species (ROS), and their evaluation is crucial in drug discovery. sigmaaldrich.com Two common in vitro methods for assessing antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay. mdpi.comsigmaaldrich.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its color. mdpi.comelabscience.com The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. nih.govabcam.com

While specific antioxidant studies on this compound were not found in the reviewed literature, research on other coumarin derivatives has demonstrated significant antioxidant potential. nih.govresearchgate.net The antioxidant activity of coumarins is often linked to the substitution pattern on the benzopyrone ring, with hydroxyl and amino groups generally enhancing radical scavenging capabilities. researchgate.net Studies on 4-hydroxy-chromene-2-one derivatives have shown potent DPPH radical scavenging activity, confirming the capacity of the coumarin scaffold to act as an antioxidant. nih.gov

Deoxyribonucleic Acid (DNA) Interaction Mechanisms

The interaction of small molecules with DNA can lead to various biological effects, including anticancer and antimicrobial activities. These interactions can occur through mechanisms such as intercalation (insertion between base pairs), groove binding, or covalent bonding.

Based on a thorough literature review, no specific studies detailing the DNA interaction mechanisms of this compound have been published. Further research is required to determine if this compound can bind to or interact with DNA and to elucidate the potential mechanisms involved.

Binding Constant Determination

Comprehensive searches of scientific databases yielded no specific studies determining the binding constants of this compound with biological targets such as DNA, RNA, or specific proteins. Consequently, quantitative data regarding its binding affinity is not available in the reviewed literature.

Interaction Modes (e.g., minor groove binding, partial intercalation)

There is currently a lack of research elucidating the specific molecular interaction modes of this compound with biological macromolecules. Studies investigating mechanisms such as DNA minor groove binding, intercalation, or specific receptor-ligand interactions for this particular compound have not been identified.

Anti-inflammatory and Analgesic Research

Investigations into the potential anti-inflammatory and analgesic properties of the specific compound this compound are not present in the available scientific literature. While research exists on the anti-inflammatory and analgesic activities of other coumarin derivatives, including Schiff' base derivatives of 7-amino-4-methylcoumarin, these findings are not directly applicable to the 3,4-dimethyl substituted variant. nih.gov Therefore, no specific data on the efficacy or mechanisms of this compound in these areas can be reported.

Table 1: Summary of Anti-inflammatory and Analgesic Research Findings

Research AreaFinding for this compound
Anti-inflammatory Activity Data not available in reviewed scientific literature.
Analgesic Activity Data not available in reviewed scientific literature.

Antitubercular Research (e.g., against Mycobacterium tuberculosis)

No studies specifically evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis were found. It is noteworthy that the related compound, 7-amino-4-methylcoumarin, has been identified as a potent antitubercular agent with a reported Minimum Inhibitory Concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.netoup.com However, research has not been extended to the 3,4-dimethyl derivative, and thus its potential efficacy remains uninvestigated.

Table 2: Summary of Antitubercular Research Findings

Research AreaFinding for this compound
Activity against M. tuberculosis Data not available in reviewed scientific literature.

Antileishmanial Investigations

A thorough review of scientific literature did not reveal any investigations into the antileishmanial properties of this compound. The potential of this specific compound as a therapeutic agent against Leishmania species has not been explored in published pre-clinical studies.

Table 3: Summary of Antileishmanial Research Findings

Research AreaFinding for this compound
Activity against Leishmania species Data not available in reviewed scientific literature.

Advanced Material Science and Non Clinical Applications

Photophysical and Optoelectronic Applications

The inherent photophysical properties of the 7-aminocoumarin (B16596) scaffold are central to its applications in optoelectronics. These compounds are known for their strong fluorescence and stability, making them candidates for materials that interact with light.

Photovoltaic Systems (e.g., Dye-Sensitized Solar Cells (DSSCs))

While coumarin (B35378) derivatives are extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their excellent light-harvesting capabilities, specific research detailing the photovoltaic performance and efficiency of 7-Amino-3,4-dimethyl-2H-chromen-2-one in DSSC applications is not prominently available in the current scientific literature. nih.govnih.govsemanticscholar.org The general appeal of coumarin dyes in this field lies in their high molar extinction coefficients and the tunability of their electronic properties through structural modification. nih.gov

Photocatalytic Degradation of Organic Dyes

The use of semiconductor materials and specialized dyes for the photocatalytic degradation of organic pollutants is a significant area of environmental research. nih.govrsc.orgmdpi.com However, dedicated studies investigating the specific application and efficacy of this compound as a photocatalyst for the degradation of organic dyes have not been identified in a review of the available literature.

Potential in Advanced Sensor Development and Probes

The most promising application for this compound lies in the development of advanced sensors and fluorescent probes. The 7-aminocoumarin core is a well-established fluorophore that exhibits changes in its fluorescence intensity or wavelength upon interaction with specific analytes. This "turn-on" or "turn-off" sensing mechanism is the basis for detecting various ions and molecules. nih.gov

Derivatives of the 7-aminocoumarin family have been successfully synthesized to act as highly selective and sensitive chemosensors for various metal ions. nih.gov For instance, probes based on this scaffold have been designed for the "turn-off" detection of copper (Cu²⁺) and iron (Fe³⁺) ions in aqueous environments. nih.govresearchgate.net The mechanism often involves the metal ion binding to a chelating group attached to the coumarin structure, which quenches the fluorescence through processes like intramolecular charge transfer (ICT) or energy transfer. researchgate.net

The strong fluorescence of the 7-amino-4-methylcoumarin (B1665955) scaffold, which is structurally very similar to this compound, makes it a valuable component in fluorescent labeling reagents for biological and chemical analysis. google.com These probes are used for tasks such as the spectrophotometric determination of nitrite (B80452) and the analysis of monosaccharides in glycoproteins. Given these established applications for closely related compounds, it is projected that this compound could be functionalized to create novel probes with high sensitivity and selectivity.

Below is a table summarizing the sensing applications of various functionalized 7-aminocoumarin derivatives, illustrating the potential of the this compound scaffold in this field.

Coumarin Derivative Structure Target Analyte Sensing Mechanism Detection Limit
(E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-oneCu²⁺ / Fe³⁺Fluorescence "Turn-Off"~10⁻⁵ M nih.gov
N'-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazideCu²⁺Fluorescence "Turn-Off"1.97 x 10⁻⁹ M
6-(2-hydroxybenzylideneamino)-2H-chromen-2-oneAl³⁺Fluorescence "Turn-On" (CHEF)Not Specified
7-Amino-4-methylcoumarinNitriteSpectrophotometric DeterminationNot Specified

This table is illustrative of the potential applications of the 7-aminocoumarin scaffold based on published research on related derivatives.

Applications in Forensic Science

In forensic science, fluorescent compounds are often used to visualize latent fingerprints, which are typically invisible to the naked eye. ojp.gov The common method involves reagents that react with components of fingerprint residue, such as amino acids, to produce a colored or fluorescent product. northwestern.edu While 7-aminocoumarin derivatives are known for their strong fluorescence, a review of forensic science literature did not yield specific studies on the use of this compound as a reagent for latent fingerprint development.

Corrosion Inhibition Studies

The use of organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, as corrosion inhibitors for metals is a well-established field. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive environment. rsc.orgicrc.ac.ir Coumarin and amino acid derivatives have been investigated for this purpose. researchgate.netjetir.orgmdpi.com However, specific electrochemical studies, weight loss measurements, or inhibition efficiency data for this compound as a corrosion inhibitor for mild steel or other metals are not available in the reviewed scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.